LAU159 Functional Selectivity: Quantitative Potency Difference at α1β3 vs. α6β3γ2 GABAA Receptors
LAU159 is a functionally selective positive allosteric modulator (PAM) with a demonstrated EC50 of 2.2 μM at α1β3-containing GABAA receptors . Its most significant differentiating feature is its functional selectivity for α6β3γ2-containing receptors. At a concentration of 10 μM, LAU159 selectively increased GABA-induced currents in Xenopus laevis oocytes expressing α6β3γ2 receptors, an effect not observed to the same degree in oocytes expressing α1β3γ2, α2β3γ2, α3β3γ2, α4β3γ2, or α5β3γ2 subunit-containing receptors .
| Evidence Dimension | GABAA Receptor Subtype Functional Selectivity |
|---|---|
| Target Compound Data | 10 μM concentration |
| Comparator Or Baseline | α6β3γ2 vs. α1β3γ2, α2β3γ2, α3β3γ2, α4β3γ2, α5β3γ2 GABAA receptor isoforms |
| Quantified Difference | Selective potentiation of α6β3γ2 over other αxβ3γ2 (x=1-5) subtypes at 10 μM; α1β3 EC50 = 2.2 μM |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant human GABAA receptor subunits |
Why This Matters
This functional selectivity profile is essential for researchers aiming to probe the specific role of α6-containing GABAA receptors, which are predominantly expressed in the cerebellum, without confounding off-target activity at other major GABAA isoforms.
